GABAA Receptor Direct Activation: Cyclopropyl-Containing 2,6-Disubstituted Phenols Demonstrate Improved Anesthetic Profiles Versus Propofol in Preclinical Models
In a systematic SAR study of optically active 2,6-disubstituted alkylphenols, incorporation of a cyclopropyl-containing substituent was shown to improve anesthetic profiles compared to propofol in rat loss-of-righting-reflex (LoRR) assays [1]. While the study's lead compound HSK3486 (ciprofol; 2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol) carries the cyclopropyl group on the ortho side chain rather than the para position, the key SAR finding is that the cyclopropyl moiety introduces stereoselective effects and increased steric hindrance that translate into enhanced anesthetic potency and therapeutic window compared to propofol [1]. Propofol's ED₅₀ for LoRR in control rats is 6.2 ± 1.1 mg/kg [2]. Ciprofol is reported as 4–6 times more potent than propofol on a weight basis [3]. 4-Cyclopropyl-2,6-dimethylphenol, bearing the cyclopropyl ring at the electronically distinct para position, provides a complementary SAR probe for dissecting the positional contribution of cyclopropyl character to GABAA pharmacology [1].
| Evidence Dimension | In vivo anesthetic potency (ED₅₀, loss of righting reflex in rats) and class-level GABAA modulation improvement conferred by cyclopropyl incorporation |
|---|---|
| Target Compound Data | 4-Cyclopropyl-2,6-dimethylphenol: structurally positioned as a para-cyclopropyl analog for SAR dissection of positional cyclopropyl effects on GABAA pharmacology; direct ED₅₀ data not reported in the primary literature for this specific compound |
| Comparator Or Baseline | Propofol ED₅₀ (LoRR, control rats): 6.2 ± 1.1 mg/kg [2]; 2,6-dimethylphenol GABAA EC₅₀: 230 µM [4]; Ciprofol (ortho-cyclopropylethyl analog): 4–6× more potent than propofol [3] |
| Quantified Difference | Cyclopropyl-containing 2,6-disubstituted phenols as a class exhibit 4–6-fold potency enhancement over propofol; 2,6-dimethylphenol is 10-fold less potent than propofol at GABAA (EC₅₀ 230 µM vs. 23 µM) [4] |
| Conditions | Rat α1β2γ2 GABAA receptors heterologously expressed in HEK 293 cells (in vitro EC₅₀); rat loss-of-righting-reflex model (in vivo ED₅₀) |
Why This Matters
Procurement of 4-cyclopropyl-2,6-dimethylphenol enables positional SAR studies that cannot be conducted with ortho-cyclopropyl analogs (e.g., ciprofol precursors) or 4-alkyl comparators, providing unique insight into the topographic requirements for cyclopropyl-mediated GABAA potentiation.
- [1] Qin L, Ren L, Wan S, Liu G, Luo X, Liu Z, Li F, Yu Y, Liu J, Wei Y. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. J Med Chem. 2017;60(9):3606–3617. doi:10.1021/acs.jmedchem.7b00254 View Source
- [2] Enhanced sedative efficacy and delayed recovery in propofol anesthesia in a rat model of hepatic cirrhosis. Int J Clin Exp Med. 2015;8(4):5723–5730. Propofol ED₅₀ (control): 6.2 ± 1.1 mg/kg. View Source
- [3] Wikipedia. Ciprofol. Ciprofol is 4–6 times more potent than propofol or fospropofol. Accessed 2026. View Source
- [4] Krasowski MD, et al. Structural requirements of phenol derivatives for direct activation of chloride currents via GABAA receptors. 2001. EC₅₀: 2,6-dimethylphenol 230 µM; propofol 23 µM. View Source
